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Compound of Interest

Compound Name: 2-Cyclohexyl-N-methylacetamide

CAS No.: 62141-37-1

Cat. No.: B1315875

Get Quote

Targeting Selectivity in Metabolic and Inflammatory
Pathways[1]
Executive Summary & Pharmacophore Definition
2-Cyclohexyl-N-methylacetamide (CMA) is a lipophilic amide scaffold used to introduce

defined steric bulk and hydrogen-bonding capability into drug candidates.[1] Unlike simple

aliphatic amides, the CMA motif—specifically its

-amino derivatives—serves as a chiral building block that occupies hydrophobic pockets in
enzymes, enforcing isoform selectivity.[1]

The Core Scaffold
The structural integrity of CMA relies on three distinct regions:

The Hydrophobic Head: A cyclohexyl ring (providing steric bulk).[1]

The Chiral Linker: An
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-carbon (often substituted with an amine) that determines stereochemical fit.[1]

The Polar Tail: An

-methylacetamide group acting as a hydrogen bond donor/acceptor.[1]

Primary Applications:

Metabolic Disease: Selective PDE3B inhibition (Diabetes, Dyslipidemia).[1]

Osteoarthritis: Selective MMP-13 inhibition (avoiding musculoskeletal toxicity).[1]

Comparative Analysis: CMA Analogs vs. Standard
Alternatives
The following analysis compares CMA-based ligands against standard clinical or research

tools, highlighting the "Selectivity Gap" that CMA analogs address.

Case Study A: PDE3B Inhibitors (Metabolic Regulation)
Challenge: Developing inhibitors for PDE3B (regulator of insulin secretion/lipolysis) that do not

inhibit PDE3A (regulator of cardiac contractility), to avoid arrhythmia.
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Feature
CMA Analog

(Boronic Acid Series)

Milrinone / Cilostazol

(Standard)
Performance Verdict

Core Structure

(R)-2-amino-2-

cyclohexyl-N-

methylacetamide

linked to Boronic Acid

Quinolinone /

Pyridazinone

CMA Wins on

Selectivity

PDE3B Potency

(pIC50)

6.5 – 7.1 (High

Potency)
~6.0 – 7.5 Comparable Potency

Selectivity (3B vs 3A) >50-fold
< 10-fold (Non-

selective)
CMA is Superior

Cardiovascular Risk
Low (due to PDE3A

avoidance)

High (Positive

inotropy/Arrhythmia)
CMA is Safer

Mechanism

Active site binding

with hydrophobic

pocket occupancy

Competitive inhibition

at catalytic site

CMA exploits unique

hydrophobic fit

Key Insight: The (R)-isomer of the CMA fragment is crucial.[1] The (S)-isomer shows

significantly reduced selectivity (12-fold vs >50-fold), proving that the orientation of the

cyclohexyl group dictates the exclusion of PDE3A.[1]

Case Study B: MMP-13 Inhibitors (Osteoarthritis)
Challenge: Inhibiting MMP-13 (collagen degradation) without inhibiting MMP-1 (essential tissue

turnover) to prevent Musculoskeletal Syndrome (MSS).
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Feature
CMA-based

Heteroaryl Diamides

Marimastat (Broad
Spectrum)

Performance Verdict

Binding Mode
Non-zinc binding /

Allosteric-like

Zinc-binding

hydroxamate
CMA Reduces Toxicity

Selectivity Profile
Highly selective for

MMP-13 S1' pocket
Pan-MMP inhibition CMA is Superior

Toxicity Risk Low (avoids MSS)
High (Musculoskeletal

Syndrome)
CMA is Safer

Mechanistic Visualization
The following diagram illustrates how the CMA scaffold functions as a "Selectivity Key" in the

PDE3B binding pocket, contrasting the high-affinity (R)-isomer with the lower-affinity (S)-

isomer.

CMA Scaffold
(2-Cyclohexyl-N-methylacetamide) Chiral Center (C2)Stereochemistry

(R)-Isomer
(Optimal Fit)

(S)-Isomer
(Steric Clash)

PDE3B Hydrophobic Pocket
(Target)

Perfect Occupancy

PDE3A Hydrophobic Pocket
(Off-Target)

Excluded

Weak Binding

Partial Binding

High Selectivity (>50x)
Metabolic Benefit

Low Selectivity
Cardiovascular Risk

Click to download full resolution via product page

Caption: Stereochemical logic of CMA analogs. The (R)-isomer maximizes PDE3B affinity while

sterically clashing with the PDE3A pocket, ensuring safety.[1]

Experimental Protocols
Protocol A: Synthesis of (S)-2-Amino-2-cyclohexyl-N-
methylacetamide
This protocol generates the core scaffold used in PDE3B/MMP-13 libraries.[1]

Reagents: (S)-
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-Cyclohexylglycine (starting material), Methylamine (2M in THF), HATU (coupling agent),
DIPEA (base), DMF (solvent).[1]

Preparation: Dissolve (S)-N-Boc-

-cyclohexylglycine (1.0 eq) in anhydrous DMF (0.1 M concentration).

Activation: Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes to activate the

carboxylic acid.

Coupling: Add Methylamine (2.0 eq, 2M in THF) dropwise.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor

via LC-MS for the formation of the N-methyl amide product.[1]

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA),

saturated NaHCO3, and brine. Dry over MgSO4.[1]

Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane for 1 hour at RT to

yield the (S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride salt.

Validation: NMR should show a doublet for the N-methyl group (~2.7 ppm) and a multiplet for

the

-proton (~3.8 ppm).[1]

Protocol B: PDE3B Selectivity Assay (IMAP)
Used to verify the performance of CMA analogs.[1]

Enzyme Prep: Recombinant human PDE3B and PDE3A are diluted in assay buffer (10 mM

Tris-HCl, pH 7.2, 10 mM MgCl2).

Substrate: FAM-labeled cAMP (Fluorescent).[1]

Incubation:

Mix Enzyme + CMA Analog (0.1 nM – 10
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M dose range).[1]

Add FAM-cAMP substrate.[1]

Incubate for 60 minutes at RT.

Detection: Add IMAP Binding Reagent (nanoparticles that bind phosphate).[1] The reaction

product (AMP) binds to the beads, increasing Fluorescence Polarization (FP).[1]

Calculation:

Measure FP (mP units).

Calculate IC50 for PDE3B and PDE3A.[1][2]

Selectivity Ratio =

.

Target Benchmark: Ratio > 50.[1][2][3]
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structural fragment in cardiovascular drug design.[1] Link:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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